Protective Index in Bicuculline Seizure Model
In a direct head‑to‑head comparison, ADD‑17014 exhibited a protective index (PI = TD₅₀/ED₅₀) of 93.93 in the subcutaneous bicuculline (s.c. Bic) seizure test in mice following intraperitoneal administration, which was the highest among all agents tested [1]. The comparator drugs phenytoin (PHT), phenobarbital (PB), ethosuximide (ESM), and valproate (VPA) were evaluated concurrently in the same standardized panel [1]. This indicates a wider safety margin specifically in bicuculline‑induced seizure provocation—a model relevant to GABAₐ receptor antagonism.
| Evidence Dimension | Protective index (TD₅₀/ED₅₀) in s.c. bicuculline test (mouse, i.p.) |
|---|---|
| Target Compound Data | PI = 93.93 |
| Comparator Or Baseline | Phenytoin (PHT), Phenobarbital (PB), Ethosuximide (ESM), Valproate (VPA) — assessed simultaneously but individual PI values for s.c. Bic not disclosed in the abstract; ADD‑17014 described as having the highest PI |
| Quantified Difference | PI of 93.93 exceeds published PI ranges of prototype agents for s.c. Bic in the same study |
| Conditions | Mouse, intraperitoneal (i.p.) administration; subcutaneous bicuculline‑induced seizure model |
Why This Matters
For researchers selecting a tool compound to dissect GABAergic seizure circuitry, the 93.93 PI provides a quantifiably larger experimental window to separate anticonvulsant efficacy from motor toxicity compared to classical antiepileptics.
- [1] Kadaba, P. K. Epilepsia 1988, 29 (3), 330–337. View Source
